molecular formula C17H19N5O2 B11012592 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

Cat. No.: B11012592
M. Wt: 325.4 g/mol
InChI Key: DQMPFBVUENTTMT-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{2-[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}ACETAMIDE is a complex organic compound that features a pyrrole ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{2-[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}ACETAMIDE typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents under controlled conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the pyrrole and oxadiazole rings with the pyridine ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{2-[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{2-[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Materials Science: The compound is explored for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{2-[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ETHANOL: A simpler compound with a similar pyrrole ring structure.

    2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PYRIDINE: Contains both pyrrole and pyridine rings but lacks the oxadiazole ring.

Uniqueness

2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-{2-[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}ACETAMIDE is unique due to the presence of all three rings (pyrrole, pyridine, and oxadiazole) in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C17H19N5O2/c1-12-5-6-13(2)22(12)11-15(23)19-9-7-16-20-17(21-24-16)14-4-3-8-18-10-14/h3-6,8,10H,7,9,11H2,1-2H3,(H,19,23)

InChI Key

DQMPFBVUENTTMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NCCC2=NC(=NO2)C3=CN=CC=C3)C

Origin of Product

United States

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